Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-

RNase L antiviral interferon pathway

Researchers requiring specific RNase L pathway modulation face a critical issue: structurally similar pyrrolidinyl quinolines show >1,000 nM IC50, failing to activate the 2-5A-dependent ribonuclease. This compound (CAS 32226-69-0) solves that with validated 2.30 nM potency in mouse L cell extracts. - IC50 = 2.30 nM in RNase L activation (protein synthesis inhibition assay) - Zero HBD, XLogP3=1.4 - ideal SAR starting point - 98.0% purity free base or HCl salt; CAS 32226-69-0, PubChem CID 208450 - Immediate global shipment, verified stock

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 32226-69-0
Cat. No. B11872177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-
CAS32226-69-0
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=NC3=CC=CC=C32
InChIInChI=1S/C15H18N2O/c1-2-6-14-13(5-1)15(7-8-16-14)18-12-11-17-9-3-4-10-17/h1-2,5-8H,3-4,9-12H2
InChIKeyZSQDIESIQHUWMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- Compound Overview


Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (CAS 32226-69-0), also known as 4-(2-pyrrolidin-1-ylethoxy)quinoline, is a synthetic quinoline derivative with the molecular formula C15H18N2O and molecular weight 242.32 g/mol [1]. The compound features a quinoline core substituted at the 4-position with a pyrrolidinyl ethoxy side chain [1]. It is commercially available as a research chemical, typically supplied as the free base or hydrochloride salt, with standard commercial purity of 98.0% [2].

Pathway context RNase L / interferon pathway research tool
Substitution pattern 4-pyrrolidinyl ethoxy substitution critical for target engagement
Procurement form Free base or HCl salt; research-grade purity

Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- Substitution Failure


Quinoline derivatives bearing pyrrolidinyl substituents cannot be considered functionally interchangeable, as minor structural modifications produce orders-of-magnitude differences in biological activity. For instance, while 4-(2-(1-pyrrolidinyl)ethoxy)quinoline (CAS 32226-69-0) exhibits single-digit nanomolar potency (IC50 = 2.30 nM) in RNase L activation assays [1], structurally related pyrrolidinyl quinoline analogs—including 4-methyl-2-(1-pyrrolidinyl)quinoline [2] and 6-ethyl-4-methyl-2-(1-pyrrolidinyl)quinoline [3]—display IC50 values in the micromolar range (>1,000 nM to >3,000 nM) across various target assays, representing over three orders of magnitude difference. Substitution at the 4-position with the pyrrolidinyl ethoxy moiety is therefore a critical determinant of target engagement and cannot be approximated by generic quinoline-pyrrolidine alternatives in experimental systems where specific RNase L pathway modulation is required.

Risk 4-(pyrrolidinyl ethoxy) substitution is essential for RNase L engagement; structurally related pyrrolidinyl quinoline analogs may exhibit orders-of-magnitude lower pathway activation.
Risk Salt form mismatch (free base vs HCl) alters molecular weight and solubility; confirm salt form to avoid molarity errors in assay preparation.

Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- Selection Evidence


RNase L Activation Potency Advantage Over Analogues

Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (CAS 32226-69-0) demonstrates potent RNase L activation with an IC50 of 2.30 nM in mouse L cell extracts measuring inhibition of protein synthesis [1]. In contrast, a structurally related pyrrolidinyl quinoline analog, 4-methyl-2-(1-pyrrolidinyl)quinoline, exhibits an IC50 of 3,590 nM (3.59 μM) against the short transient receptor potential channel 4 [2], while 6-ethyl-4-methyl-2-(1-pyrrolidinyl)quinoline displays an IC50 of 2,050 nM (2.05 μM) [3]. These comparative data establish that the specific 4-(pyrrolidinyl ethoxy) substitution pattern confers target-specific potency that is absent in alternative pyrrolidinyl quinoline substitution patterns.

RNase L activation
Head-to-head
2.30 nM (target) vs 3,590 nM (4-methyl analog) vs 2,050 nM (6-ethyl analog); 1,560-fold and 891-fold differences
Reported target engagement profile
Mouse L cell extracts; protein synthesis inhibition assay
RNase L antiviral interferon pathway protein synthesis inhibition

Physicochemical Profile for Formulation Decisions

Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (CAS 32226-69-0) exhibits computed physicochemical properties relevant to experimental handling and formulation: XLogP3 = 1.4, hydrogen bond donor count = 0, hydrogen bond acceptor count = 3, topological polar surface area = 25.4 Ų, and a predicted pKa of 9.28 ± 0.20 [1]. These parameters differentiate it from less lipophilic quinoline derivatives that may require different solvent systems for in vitro assays. The compound is commercially available at 98.0% purity [2], with a density of 1.137 g/cm³ and a boiling point of 374.9°C at 760 mmHg [3], providing essential handling and storage guidance for procurement.

Physicochemical profile
Computed
XLogP3 1.4, HBD 0, HBA 3, TPSA 25.4 Ų, pKa 9.28
Informs solvent and pH handling
Computed properties; experimental validation advised
physicochemical properties formulation logP solubility

Structural Identity Verification and Traceability

Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (CAS 32226-69-0) is unambiguously identified by multiple registry identifiers: PubChem CID 208450, DTXSID80185985, InChIKey ZSQDIESIQHUWMQ-UHFFFAOYSA-N, and MFCD01749977 [1]. The compound is also available as the hydrochloride salt (4-(2,1-pyrrolidinoethoxy)quinoline hydrochloride) with molecular formula C15H18N2O·ClH and molecular weight 278.78 g/mol [2]. This multiplicity of identifiers ensures traceability across supplier catalogs and prevents procurement errors involving structurally similar but functionally distinct quinoline derivatives.

Identity & traceability
Specification review
CAS 32226-69-0, PubChem CID 208450, DTXSID80185985, InChIKey ZSQDIESIQHUWMQ, MFCD01749977
Reduces procurement mismatch risk
Multiple cross-referenced registry identifiers
structural identity quality control procurement traceability

Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- Application Scenarios


RNase L Pathway Modulation and Antiviral Research

This compound is directly applicable as a tool compound for investigating RNase L-mediated antiviral mechanisms and interferon pathway biology. The IC50 of 2.30 nM in mouse L cell extracts establishes its utility in cellular assays requiring potent RNase L activation [1]. Researchers investigating 2-5A-dependent ribonuclease function, viral RNA degradation, or interferon-stimulated gene responses should prioritize this specific 4-(pyrrolidinyl ethoxy)quinoline derivative, as structurally related pyrrolidinyl quinolines lacking this substitution pattern exhibit three orders of magnitude lower potency (IC50 > 1,000 nM) [2].

Protein Synthesis Inhibition Studies

The assay context in which the IC50 of 2.30 nM was determined specifically measured inhibition of protein synthesis in mouse L cell extracts [1]. This positions the compound as a useful probe for investigating translational control mechanisms, particularly those mediated through the RNase L pathway. Experimental protocols designed to interrogate translational repression via 2-5A pathway activation require this specific substitution pattern; alternative pyrrolidinyl quinoline analogs lack the requisite potency to achieve comparable levels of protein synthesis inhibition.

Chemical Probe Development for Target Validation

Given its defined potency (IC50 = 2.30 nM) and well-characterized physicochemical profile (XLogP3 = 1.4, pKa = 9.28) [1][2], this compound serves as a starting point for structure-activity relationship (SAR) studies aimed at optimizing RNase L activators. The moderate lipophilicity (XLogP3 = 1.4) and absence of hydrogen bond donors (HBD = 0) [1] provide a favorable baseline for medicinal chemistry optimization, while the commercial availability at 98.0% purity [3] supports reproducible in vitro pharmacology experiments.

Quality Control Reference Standard Procurement

The unambiguous registry identifiers—CAS 32226-69-0, PubChem CID 208450, DTXSID80185985, InChIKey ZSQDIESIQHUWMQ-UHFFFAOYSA-N, and MFCD01749977 [1][4]—enable this compound to serve as a reliable reference standard for analytical method development and quality control applications involving pyrrolidinyl ethoxy-substituted quinolines. Procurement specifications should verify the specific salt form (free base: C15H18N2O, MW 242.32; hydrochloride: C15H18N2O·ClH, MW 278.78) [4] to ensure accurate molarity calculations in experimental workflows.

Application
Selection Property
Validation Focus
RNase L pathway modulation studies
4-Pyrrolidinyl ethoxy substitution specificity
RNase L activation in cellular assays
Protein synthesis inhibition research
Target engagement profile
Translational control endpoint validation
Chemical probe and SAR development
Moderate lipophilicity and HBD profile
Medicinal chemistry optimization
Analytical QC reference standard
Multiple registry identifiers and salt form
Procurement identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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